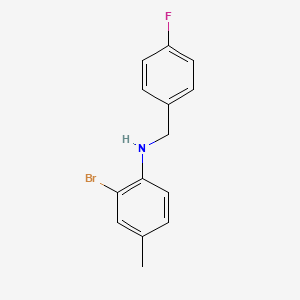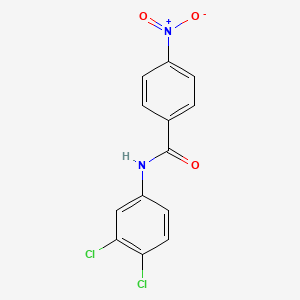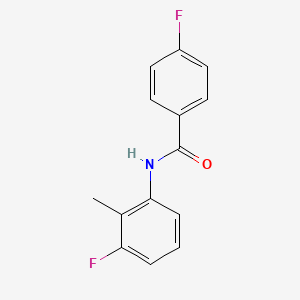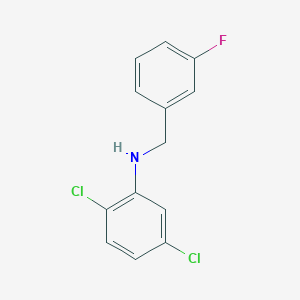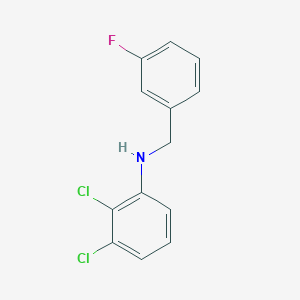
(E)-3-naphthalen-2-yl-1-pyridin-3-ylprop-2-en-1-one
Overview
Description
(E)-3-naphthalen-2-yl-1-pyridin-3-ylprop-2-en-1-one, also known as NPP, is a synthetic organic compound belonging to the class of heterocyclic compounds. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. NPP has been studied for its potential applications in various scientific fields, such as in vivo and in vitro research, biochemical and physiological effects, pharmacodynamics, and laboratory experiments.
Scientific Research Applications
1. Inhibition of Cytochrome P450 Isoform CYP1B1 DMU2105 is an inhibitor of the cytochrome P450 (CYP) isoform CYP1B1 . It has an IC50 value of 0.01 µM, indicating a high degree of potency . This makes it a valuable tool in research involving this particular enzyme .
2. Selectivity Over Other Cytochrome P450 Isoforms DMU2105 is selective for CYP1B1 over other CYP isoforms such as CYP1A1, CYP1A2, CYP3A4, and CYP2D6 . This selectivity is important in research where specific inhibition of CYP1B1 is required without affecting the activity of other CYP isoforms .
Enhancement of Cisplatin-Induced Cell Death
DMU2105 has been shown to enhance cisplatin-induced cell death in HEK293 cells overexpressing CYP1B1 . This suggests potential applications in cancer research, particularly in studies investigating the enhancement of chemotherapeutic efficacy .
Cytotoxicity to Cancer Cells
DMU2105 is a synthetic chalcone that is cytotoxic to cancer cells . It has been shown to be more potent than cisplatin in inhibiting the growth of cancer cells . This makes it a promising compound for cancer research .
Binding to Cytochrome P450 Enzymes
DMU2105 binds to cytochrome P450 enzymes, such as CYP1A1 and CYP1A2 . These enzymes are involved in the metabolism of xenobiotics . Therefore, DMU2105 could be used in research related to xenobiotic metabolism .
6. Potential Applications in Drug Discovery and Development Given its properties and effects, DMU2105 could have potential applications in drug discovery and development. Its ability to inhibit CYP1B1 and enhance the efficacy of cisplatin could make it a candidate for further investigation in the development of new cancer therapies .
Mechanism of Action
Target of Action
DMU2105, also known as (E)-3-naphthalen-2-yl-1-pyridin-3-ylprop-2-en-1-one, is a potent and specific inhibitor of Cytochrome P450 1B1 (CYP1B1) . CYP1B1 is an enzyme that plays a crucial role in the metabolism of endogenous and exogenous compounds, including therapeutic agents .
Mode of Action
DMU2105 interacts with CYP1B1, inhibiting its activity. The IC50 values for CYP1B1 and CYP1A1 are 10 nM and 742 nM, respectively . This indicates that DMU2105 is highly selective for CYP1B1 over CYP1A1 .
Biochemical Pathways
The inhibition of CYP1B1 by DMU2105 affects the metabolic pathways involving this enzyme. CYP1B1 is involved in the metabolism of various endogenous or exogenous substrates, including drugs, foreign chemicals, food additives, or endogenous compounds, such as steroids, eicosanoids, or fatty acids . By inhibiting CYP1B1, DMU2105 can potentially alter the metabolism of these substrates.
Pharmacokinetics
It is known that most drug metabolism is achieved by glucuronidation
Result of Action
The inhibition of CYP1B1 by DMU2105 can lead to changes in the metabolism of various substrates. This can potentially affect the efficacy of certain drugs and the progression of diseases where CYP1B1 plays a role . .
properties
IUPAC Name |
(E)-3-naphthalen-2-yl-1-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c20-18(17-6-3-11-19-13-17)10-8-14-7-9-15-4-1-2-5-16(15)12-14/h1-13H/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBDGXJRQZDLRV-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-naphthalen-2-yl-1-pyridin-3-ylprop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








